2-oxo-2H-cromeno-3-carboxilato de 4-metoxifenilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

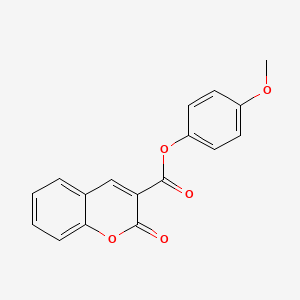

4-Methoxyphenyl 2-oxo-2H-chromene-3-carboxylate is a useful research compound. Its molecular formula is C17H12O5 and its molecular weight is 296.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Methoxyphenyl 2-oxo-2H-chromene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxyphenyl 2-oxo-2H-chromene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Referencias:

- Molecules | Free Full-Text | 4-Morpholino-2-oxo-2H-chromene-3-carboxylate

- Methyl 2-oxo-2H-chromene-3-carboxylate - Sigma-Aldrich

- 3-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate

- Crystal structure of 4-methoxyphenyl 2-oxo-2H-chromene-3-carboxylate

- Crystal structure of 4-methoxyphenyl 2-oxo-2H-chromene-3-carboxylate

- Buy 4-Methoxyphenyl 2-oxo-2H-chromene-3-carboxylate | 294873-97-5

Mecanismo De Acción

Target of Action

The primary target of 4-Methoxyphenyl 2-oxo-2H-chromene-3-carboxylate is pancreatic lipase (PL) . Pancreatic lipase is an enzyme that plays a crucial role in the digestion and absorption of dietary fat.

Mode of Action

The compound interacts with pancreatic lipase in a competitive manner . It binds to the active site of the enzyme, thereby inhibiting its function. The interaction of the compound with important active site amino acids such as Phe 77, Arg 256, His 263 has been confirmed through docking studies .

Biochemical Pathways

The inhibition of pancreatic lipase by 4-Methoxyphenyl 2-oxo-2H-chromene-3-carboxylate affects the lipid metabolism pathway. By inhibiting pancreatic lipase, the compound prevents the breakdown of dietary triglycerides into absorbable free fatty acids and monoglycerides. This results in reduced fat absorption and could potentially lead to weight loss .

Result of Action

The primary molecular effect of 4-Methoxyphenyl 2-oxo-2H-chromene-3-carboxylate is the inhibition of pancreatic lipase, leading to decreased fat absorption . On a cellular level, this could result in a reduction of lipid accumulation in adipocytes. The overall effect could potentially contribute to weight loss, making this compound a potential candidate for obesity treatment .

Actividad Biológica

4-Methoxyphenyl 2-oxo-2H-chromene-3-carboxylate is a derivative of the chromene class, specifically a coumarin. Compounds in this class are known for their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties. This article synthesizes existing research findings to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The molecular formula of 4-Methoxyphenyl 2-oxo-2H-chromene-3-carboxylate is C17H12O5 with a molecular weight of 296.27 g/mol. The compound features a coumarin backbone with a methoxyphenyl substituent at the 4-position of the phenyl ring. Its crystal structure has been analyzed, revealing a nearly planar coumarin ring system with specific dihedral angles that influence its biological interactions .

Antimicrobial Activity

Research indicates that derivatives of 2-oxo-2H-chromenes exhibit significant antimicrobial properties. Specifically, 4-Methoxyphenyl 2-oxo-2H-chromene-3-carboxylate has shown activity against various microorganisms, including Helicobacter pylori . The mechanism of action is believed to involve the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication .

Anticancer Properties

Several studies have highlighted the anticancer potential of chromene derivatives. The compound has been investigated for its ability to induce apoptosis in cancer cells and inhibit tumor growth. Its efficacy is attributed to its interaction with cellular pathways involved in cell cycle regulation and apoptosis .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been documented. It appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines . This activity may be beneficial in treating conditions characterized by chronic inflammation.

Analgesic Effects

In addition to its anti-inflammatory properties, 4-Methoxyphenyl 2-oxo-2H-chromene-3-carboxylate has demonstrated analgesic effects in preclinical studies. The compound's ability to alleviate pain may be linked to its impact on neurotransmitter systems involved in pain perception .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Chimenti et al. (2009) | Demonstrated antimicrobial activity against H. pylori and other pathogens. |

| Traven et al. (2004) | Reported anticancer effects in various cancer cell lines, suggesting potential for therapeutic applications. |

| Lacy et al. (2004) | Found significant anti-inflammatory effects in animal models, indicating potential for treating inflammatory diseases. |

The biological activity of 4-Methoxyphenyl 2-oxo-2H-chromene-3-carboxylate can be attributed to several mechanisms:

- DNA Gyrase Inhibition : As noted, the compound may inhibit DNA gyrase, disrupting bacterial DNA replication.

- Cytokine Modulation : It appears to influence cytokine production, reducing inflammation.

- Apoptotic Pathways : The compound may activate apoptotic pathways in cancer cells, leading to cell death.

Propiedades

IUPAC Name |

(4-methoxyphenyl) 2-oxochromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O5/c1-20-12-6-8-13(9-7-12)21-16(18)14-10-11-4-2-3-5-15(11)22-17(14)19/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIURGHITWCOFQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC(=O)C2=CC3=CC=CC=C3OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.